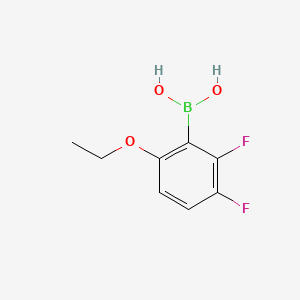

(6-Ethoxy-2,3-difluorophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Ethoxy-2,3-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BF2O3 and a molecular weight of 201.97 g/mol . This compound is characterized by the presence of an ethoxy group and two fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura coupling reactions, (6-Ethoxy-2,3-difluorophenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The resulting organopalladium complex then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

In general, suzuki-miyaura coupling reactions enable the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, the compound could indirectly affect numerous biochemical pathways by contributing to the synthesis of bioactive compounds.

Result of Action

As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under inert gas at 2-8°C to maintain its stability . Furthermore, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxy-2,3-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-ethoxy-2,3-difluoroiodobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxy-2,3-difluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol, DMSO).

Major Products

The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(6-Ethoxy-2,3-difluorophenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

(6-Ethoxy-2,3-difluorophenyl)boronic acid can be compared with other boronic acids, such as:

2,6-Difluorophenylboronic acid: Similar in structure but lacks the ethoxy group, which can influence its reactivity and solubility.

3,5-Difluorophenylboronic acid: Another difluorinated boronic acid with different substitution patterns, affecting its electronic properties and coupling efficiency.

(3-Ethoxy-2,6-difluorophenyl)boronic acid: A closely related compound with the ethoxy group in a different position, which can lead to variations in steric and electronic effects.

The unique combination of the ethoxy group and difluorination in this compound provides distinct reactivity and selectivity advantages in certain synthetic applications .

Biological Activity

(6-Ethoxy-2,3-difluorophenyl)boronic acid is a boronic acid derivative that has garnered interest due to its potential applications in medicinal chemistry and biological research. This compound is characterized by its unique structural features, including an ethoxy group and two fluorine atoms on the aromatic ring, which may influence its biological activity and interaction with various molecular targets.

The molecular formula of this compound is C₈H₉BF₂O₃. The presence of fluorine atoms enhances the compound's lipophilicity, allowing for better interaction with lipid membranes and proteins, which is crucial for biological activity . The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

The mechanism of action of this compound primarily involves its interaction with specific biomolecules. The boron atom can form complexes with diols, which are abundant in biological systems, such as sugars and nucleotides. This property is particularly significant in the context of drug development, where boronic acids can modulate the activity of enzymes or receptors by altering their binding properties.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its effectiveness appears to be linked to its ability to interfere with metabolic pathways involved in cell proliferation .

- Enzyme Inhibition : As a boronic acid derivative, it has been evaluated for its potential to inhibit proteases and other enzymes that are critical in various physiological processes. The interaction with enzyme active sites can lead to significant alterations in enzyme function .

- Antidiabetic Potential : Some studies have explored the use of boronic acids as glucose sensors or modulators of insulin activity. The ability of this compound to bind glucose may position it as a candidate for further investigation in diabetes management .

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of various boronic acids on cancer cell lines. This compound was included among tested compounds and showed promising results in reducing cell viability at specific concentrations .

- Enzyme Interaction : Research focused on the binding affinity of different boronic acids to diol-containing substrates revealed that this compound exhibited a moderate binding affinity compared to other derivatives. This suggests potential utility in enzyme inhibition strategies where diol recognition is crucial .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Ethoxy-2,3-difluorophenylboronic acid | Ethoxy group, 2 fluorines | Antitumor activity; enzyme inhibition |

| 3-Ethoxy-2,4,6-trifluorophenylboronic acid | Ethoxy group, 3 fluorines | Stronger enzyme inhibition; lower cytotoxicity |

| 4-Methylphenylboronic acid | Methyl group instead of ethoxy | Lower lipophilicity; limited biological activity |

Properties

IUPAC Name |

(6-ethoxy-2,3-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSMPXUZSFLBMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.